Ethyl diethoxyphosphinylformate
Overview
Description
Ethyl diethoxyphosphinylformate, also known as Triethyl phosphonoformate or Diethyl carbethoxyphosphonate, is a chemical compound with the molecular formula C7H15O5P . It is a clear, colorless to slightly yellow liquid .
Synthesis Analysis
The synthesis of phosphonates, including Ethyl diethoxyphosphinylformate, typically relies on two main strategies: the action of a trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . Another method involves the alkylation of monoalkylphosphonic derivatives by haloalkanes in the presence of triethylamine at 135 °C under solvent-free microwave-assisted conditions .Molecular Structure Analysis
The molecular weight of Ethyl diethoxyphosphinylformate is 210.17 g/mol . The IUPAC name for this compound is ethyl diethoxyphosphorylformate .Physical And Chemical Properties Analysis
Ethyl diethoxyphosphinylformate is a liquid at 20°C . It has a boiling point of 133°C at 12.5 mmHg and a refractive index of 1.42 . The compound’s density is 1.15 .Scientific Research Applications
Corrosion Inhibition : Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives, synthesized from reactions involving diethylphosphite, show significant potential as corrosion inhibitors for mild steel in acidic solutions (Djenane et al., 2019).
Free Radical Reactions : Studies involving ethyl (diethoxyphosphoryl)thionformate and related compounds have explored their interactions with various free radicals, revealing their potential in electron spin resonance applications (Alberti et al., 2001).
Synthesis of Compounds : Phosphorylation reactions involving diethyl phosphite and compounds like ethyl acetoacetate have led to the synthesis of new chemical entities with potential research and industrial applications (Kirakosyan et al., 2012).
Flame Retardancy in Polymers : Ethyl (diethoxymethyl)phosphinate derivatives have been synthesized and investigated for their flame retardancy in flexible polyurethane foam, highlighting their potential in material sciences (Zhou et al., 2021).
Cytotoxicity Evaluation : β-Aryl-α-methylidene-γ-lactones and lactams, synthesized from compounds like 3-aryl-2-diethoxyphosphoryl-4-nitrohexanoates, have been evaluated for cytotoxicity against various cancer cell lines, indicating their significance in medicinal chemistry (Albrecht et al., 2010).
Polymer Light-Emitting Diodes : Research involving alcohol-soluble neutral conjugated polymers like poly[9,9‐bis(2‐(2‐(2‐diethanolaminoethoxy) ethoxy)ethyl)fluorene] demonstrates their use as electron-injecting materials in polymer light-emitting diodes (PLEDs), a field of study in electronics (Huang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl diethoxyphosphorylformate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-4-10-7(8)13(9,11-5-2)12-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJFJZZMRDSOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061718 | |
Record name | Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl diethoxyphosphinylformate | |
CAS RN |
1474-78-8 | |
Record name | Phosphinecarboxylic acid, 1,1-diethoxy-, ethyl ester, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1474-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl diethyl-phosphonoformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethyl phosphonoformate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphinecarboxylic acid, 1,1-diethoxy-, ethyl ester, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl diethoxyphosphinylformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL (DIETHOXYPHOSPHORYL)FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUX6M928ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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